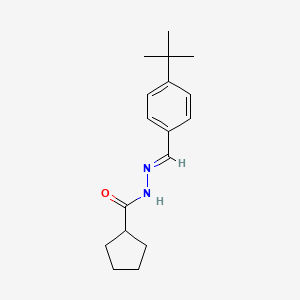
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is commonly used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs.
Mechanism of Action
The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin 5-HT1B and 5-HT2C receptors. It may also have activity at other receptors, such as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels in the brain, alterations in heart rate and blood pressure, and changes in body temperature. It has also been shown to produce subjective effects such as altered mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established pharmacological profile, which allows for precise control of dosage and administration. However, one limitation is that it may not accurately reflect the effects of other psychoactive drugs, as its mechanism of action is not fully understood.
Future Directions
Future research on 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide could focus on elucidating its exact mechanism of action, as well as investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies could explore the potential for 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide to produce long-term changes in brain function and behavior.
Synthesis Methods
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 5-chloro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs. It is commonly used as a reference compound for testing the activity of other psychoactive drugs, such as MDMA and LSD.
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-5-6-15(20)12-17(13)22-7-9-23(10-8-22)18(24)21-16-4-2-3-14(19)11-16/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKUBDBCQWRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)

![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5063115.png)
![5-bromo-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5063119.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)


![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)
![1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine](/img/structure/B5063173.png)
![2,4-dichloro-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5063177.png)